Scientific Field: Organic Chemistry
Application Summary: 5-Chloro-2-(chloromethyl)pyrimidine is used as a reagent in the synthesis of fused benzoxazepinones, which are known to be ion channel modulators.
Scientific Field: Medicinal Chemistry
Application Summary: Pyrimidines, including 5-Chloro-2-(chloromethyl)pyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory.
Methods of Application: Various methods for the synthesis of pyrimidines are described in the literature.
Results or Outcomes: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators.
Scientific Field: Agrochemical and Pharmaceutical Chemistry
Methods of Application: The synthesis of 2,3,5-DCTF has been reported using 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyrimidine.
Application Summary: 5-Chloro-2-(chloromethyl)pyrimidine is used in the synthesis of pyrimidine derivatives with anti-inflammatory activities.
Results or Outcomes: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators.
Application Summary: 5-Chloro-2-(chloromethyl)pyrimidine is used in the synthesis of pyrimidine derivatives with anticancer activities. Numerous natural and synthetic pyrimidines are known to exist.
Results or Outcomes: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years.
5-Chloro-2-(chloromethyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with chlorine and chloromethyl groups. Its molecular formula is , and it has a molecular weight of approximately 163.00 g/mol. The compound is recognized for its potential applications in pharmaceuticals and agrochemicals, particularly as an intermediate in the synthesis of various biologically active compounds.
These reactions are significant for synthesizing compounds with enhanced biological activity or altered properties.
Research indicates that 5-Chloro-2-(chloromethyl)pyrimidine exhibits various biological activities. It has been identified as a precursor for compounds with insecticidal properties, making it valuable in agricultural chemistry. Additionally, its derivatives have shown potential as antimicrobial agents. The specific mechanisms of action often involve interference with cellular processes in target organisms.
The synthesis of 5-Chloro-2-(chloromethyl)pyrimidine typically involves several methods:
These methods allow for the efficient production of 5-Chloro-2-(chloromethyl)pyrimidine with high purity.
5-Chloro-2-(chloromethyl)pyrimidine finds applications primarily in:
Studies on the interactions of 5-Chloro-2-(chloromethyl)pyrimidine focus on its reactivity with various nucleophiles and electrophiles. For example:
These studies are crucial for understanding the compound's behavior in different chemical environments and its potential applications.
Several compounds share structural similarities with 5-Chloro-2-(chloromethyl)pyrimidine. Here are some notable examples:
These compounds illustrate the diversity within halogenated nitrogen heterocycles and highlight how slight modifications can lead to significant differences in chemical behavior and biological activity.
5-Chloro-2-(chloromethyl)pyrimidine is a halogenated heterocyclic compound with the molecular formula C₅H₄Cl₂N₂ and a molecular weight of 163.01 g/mol. Its systematic IUPAC name reflects the substitution pattern on the pyrimidine ring: a chlorine atom at position 5 and a chloromethyl group (-CH₂Cl) at position 2. The structural configuration is confirmed by its SMILES notation (ClCC₁=NC=C(Cl)C=N₁) and InChIKey (QWCRLUJTUHEVAU-UHFFFAOYSA-N).
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 5-Chloro-2-(chloromethyl)pyrimidine |
| CAS Registry Number | 944902-28-7 |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.01 g/mol |
| SMILES | ClCC₁=NC=C(Cl)C=N₁ |
| InChIKey | QWCRLUJTUHEVAU-UHFFFAOYSA-N |
The pyrimidine core consists of a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The chloromethyl group at position 2 enhances reactivity in nucleophilic substitution reactions, while the chlorine at position 5 influences electronic properties and steric interactions.
Halogenated pyrimidines have been pivotal in organic synthesis since the 19th century. The foundational work of Grimaux in 1879, who synthesized barbituric acid from urea and malonic acid, marked the beginning of systematic pyrimidine chemistry. Pinner later expanded this field in 1884 by developing methods to condense ethyl acetoacetate with amidines, leading to diverse pyrimidine derivatives.
The mid-20th century saw halogenated pyrimidines gain prominence in medicinal chemistry. For example, 5-fluorouracil, a thymidine analog, became a cornerstone in cancer therapy due to its antimetabolite properties. Modern applications include their use as radiosensitizers in oncology and antibiofilm agents against pathogens like Escherichia coli. The introduction of chlorine and chloromethyl groups, as in 5-chloro-2-(chloromethyl)pyrimidine, enables targeted modifications for drug discovery and materials science.
Positional isomerism profoundly influences the chemical behavior of chloromethyl-substituted heterocycles. For 5-chloro-2-(chloromethyl)pyrimidine, the placement of substituents dictates reactivity and application potential:
Table 2: Comparative Analysis of Positional Isomers
The 2-chloromethyl group in 5-chloro-2-(chloromethyl)pyrimidine facilitates functionalization at the benzylic position, making it a versatile intermediate for synthesizing pharmaceuticals and agrochemicals. In contrast, isomers like 4-(chloromethyl)pyrimidine exhibit reduced reactivity due to unfavorable electronic environments. Studies on pyrazolo[1,5-a]pyrimidines further demonstrate that halogen position affects biological activity, with 3-iodo derivatives showing superior antimicrobial properties.
5-Chloro-2-(chloromethyl)pyrimidine represents a significant heterocyclic compound in organic synthesis, serving as a versatile intermediate for various pharmaceutical and agrochemical applications [1] [2]. The chlorination of pyrimidine rings constitutes a fundamental transformation in the synthesis of this compound, with several strategic approaches developed to achieve selective functionalization [3].
The primary chlorination strategies for pyrimidine functionalization can be categorized based on the reagents employed and the reaction conditions utilized [4]. Phosphorus oxychloride (POCl₃) remains one of the most widely used chlorinating agents for pyrimidine derivatives, enabling efficient conversion of hydroxyl groups to chlorine atoms [5]. This reagent demonstrates remarkable efficacy in the chlorination of hydroxypyrimidines, particularly when employed under controlled temperature conditions [6] [7].
A typical chlorination reaction involves treating the hydroxypyrimidine precursor with POCl₃ in the presence of a tertiary amine base, such as triethylamine or pyridine, which serves as a catalyst and neutralizes the hydrogen chloride generated during the reaction [7] [8]. The reaction mechanism proceeds through the formation of a phosphorylated intermediate, followed by nucleophilic displacement by chloride ions [9].
| Chlorinating Agent | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| POCl₃ | 110-120°C, 2-4 hours | 85-95 | High for C-2, C-4, C-6 positions |
| Thionyl chloride | 0-20°C, 4 hours | 89 | Moderate, requires directing groups |
| Phosphorus pentachloride | 140-160°C, 2 hours | 75-85 | High for multiple positions |
| Phosgene derivatives | 60-80°C, 1-3 hours | 80-90 | High with appropriate catalysts |
Table 1: Comparison of chlorinating agents for pyrimidine functionalization [3] [6] [8]
For the specific synthesis of 5-Chloro-2-(chloromethyl)pyrimidine, the chlorination strategy often involves a two-step process [4]. First, the introduction of chlorine at the C-5 position is achieved through direct chlorination using molecular chlorine or N-chlorosuccinimide in the presence of a suitable catalyst [9]. Subsequently, the chloromethyl group at the C-2 position is introduced either through chloromethylation of the 2-position or by chlorination of a preexisting methyl group [5] [7].
Recent advancements in chlorination methodologies have focused on developing more environmentally friendly approaches, including solvent-free conditions and the use of less hazardous chlorinating agents [7]. For instance, solid-phase chlorination using equimolar amounts of POCl₃ under solvent-free conditions has demonstrated excellent yields while minimizing waste generation [7] [8].
The synthesis of 5-Chloro-2-(chloromethyl)pyrimidine often involves critical cyclization steps where the pyrimidine ring is formed through condensation reactions [11]. Solvent-mediated cyclization techniques play a pivotal role in controlling the efficiency and selectivity of these transformations [12].
Traditional cyclization methods for pyrimidine synthesis typically employ polar aprotic solvents such as dimethylformamide (DMF), which facilitate the formation of key intermediates during the ring-closing process [13]. The solvent not only serves as a reaction medium but also actively participates in the reaction mechanism by stabilizing charged intermediates and influencing the reaction pathway [14].
For the synthesis of chloromethylpyrimidines, the cyclization step often involves the condensation of an amidine derivative with a suitable three-carbon synthon, such as a β-dicarbonyl compound or its equivalent [12] [15]. The choice of solvent significantly impacts the yield and purity of the final product, as demonstrated in comprehensive studies comparing various solvent systems [13].
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
|---|---|---|---|---|
| DMF | 80-100 | 3-5 | 78-85 | Excellent solubility, high yields |
| Toluene | 110 | 4-6 | 65-75 | Requires higher temperature |
| Ethanol | 70-80 | 5-8 | 60-70 | Environmentally friendly option |
| Deep eutectic solvents | 70-80 | 2-4 | 75-85 | Green alternative, high efficiency |
| Chlorobenzene | 120-130 | 2-3 | 70-80 | Effective for industrial scale |
Table 2: Solvent effects on pyrimidine cyclization reactions [12] [14] [16]
Recent innovations in solvent-mediated cyclization include the application of deep eutectic solvents (DES), which offer advantages in terms of environmental impact and reaction efficiency [16]. These systems, typically composed of a quaternary ammonium salt and a hydrogen bond donor, have demonstrated promising results in the cyclization of pyrimidine derivatives [14] [16].
The mechanism of solvent-mediated cyclization for 5-Chloro-2-(chloromethyl)pyrimidine synthesis generally involves initial formation of an imine intermediate, followed by intramolecular cyclization and subsequent aromatization [15]. The solvent plays a crucial role in each of these steps, particularly in stabilizing the transition states and facilitating proton transfers [13] [17].
A notable advancement in this field is the development of one-pot cyclization procedures, where the pyrimidine ring formation and subsequent chlorination occur in a single reaction vessel [18]. This approach not only simplifies the synthetic process but also improves overall yields by minimizing isolation and purification of intermediates [15] [18].
For industrial applications, the selection of appropriate solvents must balance considerations of reaction efficiency, product purity, cost-effectiveness, and environmental impact [19]. Toluene and chlorobenzene have emerged as preferred solvents for large-scale production due to their thermal stability and compatibility with subsequent processing steps [9] [19].
Nucleophilic substitution reactions represent a fundamental transformation in the chemistry of 5-Chloro-2-(chloromethyl)pyrimidine, enabling the introduction of diverse functional groups at the chlorinated positions . Catalytic systems have significantly enhanced the efficiency and selectivity of these reactions, providing access to a wide range of pyrimidine derivatives .
The reactivity of 5-Chloro-2-(chloromethyl)pyrimidine in nucleophilic substitution reactions is governed by the electron-deficient nature of the pyrimidine ring and the presence of two distinct chlorinated sites [22]. The chlorine atom at the C-2 position of the pyrimidine ring typically exhibits higher reactivity toward nucleophiles compared to the chloromethyl group, allowing for selective functionalization [23].
Various catalytic systems have been developed to facilitate nucleophilic substitution reactions of chloropyrimidines, with transition metal catalysts playing a prominent role [24]. Palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0) and palladium acetate in combination with appropriate ligands, have demonstrated exceptional efficacy in promoting cross-coupling reactions with various nucleophiles [24].
| Catalytic System | Nucleophile Type | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Amines, alcohols | 80-100°C, 4-8 h | 75-90 | High for C-2 position |
| CuI/L-proline | Nitrogen nucleophiles | 60-80°C, 12-24 h | 70-85 | Moderate to high |
| Fe(acac)₃/TMEDA | Oxygen nucleophiles | 50-70°C, 6-12 h | 65-80 | Moderate |
| Sulfite-based systems | Sulfur nucleophiles | 40-60°C, 4-6 h | 80-95 | High with optimization |
| Phosphorus catalysts | Phosphorus nucleophiles | 70-90°C, 8-12 h | 60-75 | Variable, substrate-dependent |
Table 3: Catalytic systems for nucleophilic substitution reactions of chloropyrimidines [23]
The mechanism of catalyzed nucleophilic substitution typically involves initial coordination of the catalyst to the pyrimidine substrate, followed by activation of the carbon-chlorine bond and subsequent attack by the nucleophile [26]. This catalytic activation significantly lowers the energy barrier for the substitution process, allowing reactions to proceed under milder conditions and with improved regioselectivity [23] [26].
For the specific case of 5-Chloro-2-(chloromethyl)pyrimidine, the presence of two distinct chlorinated sites presents both challenges and opportunities for selective functionalization [27]. Careful selection of catalytic systems and reaction conditions can enable sequential substitution at the two positions, providing access to asymmetrically substituted derivatives [27].
Recent advances in this field include the development of sulfite-catalyzed nucleophilic substitution reactions, which proceed through a unique addition-elimination mechanism [28]. This approach has shown particular promise for the functionalization of pyrimidine derivatives, offering high yields and excellent selectivity under relatively mild conditions [15] [28].
The application of green chemistry principles has also influenced the development of catalytic systems for nucleophilic substitution reactions [29]. Water-compatible catalysts, recyclable heterogeneous systems, and metal-free organocatalysts have emerged as environmentally friendly alternatives to traditional methods [24] [29].
The industrial-scale production of 5-Chloro-2-(chloromethyl)pyrimidine presents unique challenges that necessitate careful optimization of synthetic routes, reaction conditions, and purification processes [30]. Efficient large-scale manufacturing requires balancing considerations of yield, purity, cost-effectiveness, safety, and environmental impact [31].
Several synthetic pathways have been developed for the industrial production of 5-Chloro-2-(chloromethyl)pyrimidine, with continuous improvement efforts focused on enhancing process efficiency and sustainability [32]. The most commonly employed industrial route involves the chlorination of hydroxypyrimidine precursors using phosphorus oxychloride, followed by chloromethylation or direct synthesis approaches that integrate the chloromethyl functionality during ring formation [31] [33].
Process optimization strategies for industrial production typically address several key parameters, including reagent stoichiometry, reaction temperature profiles, mixing efficiency, and reaction time [34]. These factors significantly impact both the yield and quality of the final product, as well as the overall economics of the manufacturing process [32] [34].
| Optimization Parameter | Traditional Approach | Optimized Approach | Improvement |
|---|---|---|---|
| POCl₃ stoichiometry | 3-5 equivalents | 1-1.5 equivalents | Reduced waste, lower cost |
| Reaction temperature | 120-140°C | 100-110°C with controlled profile | Improved selectivity, reduced impurities |
| Reaction time | 6-8 hours | 2-4 hours | Increased throughput |
| Solvent usage | High volume, multiple solvents | Reduced volume, recycled solvents | Lower environmental impact |
| Purification method | Multiple crystallizations | Single crystallization with optimized conditions | Higher overall yield |
Table 4: Comparison of traditional and optimized production parameters [31] [33] [35]
Continuous flow chemistry has emerged as a transformative approach for the industrial production of chloropyrimidine derivatives [36]. This methodology offers several advantages over batch processes, including improved heat transfer, precise reaction control, enhanced safety profiles, and reduced solvent consumption [33] [36]. Implementation of continuous flow systems for the synthesis of 5-Chloro-2-(chloromethyl)pyrimidine has demonstrated significant improvements in process efficiency and product quality [32].
The purification of 5-Chloro-2-(chloromethyl)pyrimidine at industrial scale typically involves a combination of extraction, crystallization, and distillation techniques [37]. Optimization of these purification processes is critical for achieving the high purity levels required for pharmaceutical and agrochemical applications [35] [37]. Recent innovations include the development of more efficient crystallization protocols that minimize solvent usage while maximizing product recovery [33].
Environmental considerations have become increasingly important in industrial production optimization [38]. The implementation of green chemistry principles, such as atom economy, waste reduction, and the use of less hazardous reagents, has driven significant improvements in the sustainability of 5-Chloro-2-(chloromethyl)pyrimidine manufacturing [35] [38].
Cost analysis of industrial production reveals that raw material costs and energy consumption represent the most significant contributors to the overall production expenses [39]. Optimization efforts have therefore focused on improving reagent efficiency and developing more energy-efficient processes [33] [39]. The implementation of heat recovery systems and process intensification techniques has demonstrated substantial cost savings in large-scale production [35].
X-ray crystallographic analysis of 5-Chloro-2-(chloromethyl)pyrimidine reveals significant structural insights into its molecular geometry and solid-state packing arrangements. The compound, with molecular formula C₅H₄Cl₂N₂ and molecular weight 163.01 g/mol, exhibits distinct crystallographic features that influence its chemical reactivity and physical properties [1] [2].
The molecular geometry of 5-Chloro-2-(chloromethyl)pyrimidine demonstrates a predominantly planar pyrimidine ring system, consistent with aromatic heterocyclic compounds. Studies of related chloropyrimidine derivatives indicate that the pyrimidine ring maintains essential planarity with root mean square deviations typically less than 0.015 Å for all ring atoms [3] [4]. This planarity is crucial for maintaining the aromatic character and facilitating π-electron delocalization throughout the heterocyclic system.
The chlorine substituent at position 5 of the pyrimidine ring adopts a coplanar arrangement with the aromatic system, while the chloromethyl group at position 2 introduces a degree of conformational flexibility. X-ray structural studies of analogous compounds reveal that the C-Cl bond length in the chloromethyl group typically measures approximately 1.790 Å, with the Cl-C-C bond angle around 111° [3] . These geometric parameters are consistent with sp³ hybridization of the methylene carbon and standard C-Cl bond characteristics.
The crystal packing of 5-Chloro-2-(chloromethyl)pyrimidine likely involves weak intermolecular interactions, including C-H···N hydrogen bonds and halogen-halogen contacts. Studies of related chlorinated pyrimidines demonstrate that molecules often organize into infinite sheets or chains through these secondary interactions [6] [3]. The presence of multiple chlorine atoms provides opportunities for halogen bonding, which can significantly influence the solid-state structure and physical properties of the compound.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄Cl₂N₂ | Multiple references [1] [2] |
| Molecular Weight | 163.01 g/mol | Chemical databases [1] [7] |
| Ring Planarity | r.m.s. deviation <0.015 Å | Based on analogous structures [3] [4] |
| C-Cl Bond Length | ~1.790 Å | Analogous compounds [3] |
| Cl-C-C Bond Angle | ~111° | Related derivatives [3] [4] |
The vibrational spectroscopic analysis of 5-Chloro-2-(chloromethyl)pyrimidine provides detailed insights into the molecular dynamics and structural characteristics of both the pyrimidine ring and chloromethyl substituents. Infrared and Raman spectroscopy reveal distinct vibrational signatures that enable comprehensive structural characterization [8] [9] [10].
The chloromethyl group exhibits characteristic vibrational modes that are readily identifiable in both infrared and Raman spectra. The C-Cl stretching vibration of the chloromethyl group appears as a strong band in the region of 660-670 cm⁻¹ in infrared spectra and at approximately 661 cm⁻¹ in Raman spectra [11] [12]. This frequency is significantly influenced by the electron-withdrawing nature of the pyrimidine ring, which affects the C-Cl bond strength and vibrational characteristics.
The methylene C-H stretching vibrations of the chloromethyl group appear in the region 2900-3000 cm⁻¹, distinct from aromatic C-H stretches which occur at higher frequencies (3000-3100 cm⁻¹) [10] [11]. The methylene group also exhibits characteristic bending and wagging modes in the fingerprint region between 1200-1400 cm⁻¹, providing additional confirmation of the chloromethyl structure.
Studies of related chloromethyl-containing pyrimidines demonstrate that the C-H stretching modes of the methylene group show moderate to strong intensity in infrared spectra and appear as well-defined peaks in Raman spectra [13] [14]. The asymmetric and symmetric C-H stretching modes are typically separated by 50-100 cm⁻¹, with the asymmetric stretch occurring at higher frequency.
The pyrimidine ring vibrational modes complement the chloromethyl signatures, with characteristic ring breathing modes appearing around 760-776 cm⁻¹ and ring stretching vibrations in the 1400-1600 cm⁻¹ region [10] [15] [16]. The chlorine substituent at position 5 influences these ring modes, causing shifts compared to unsubstituted pyrimidine due to mass and electronegativity effects [17] [11].
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| Chloromethyl C-Cl stretch | 660-670 | 661 | C-Cl bond vibration [11] [12] |
| Pyrimidine ring breathing | 760-776 | 776 | Ring breathing mode [10] [16] |
| C-H stretch (aromatic) | 3000-3100 | 3000-3100 | Aromatic C-H [10] [15] |
| C-H stretch (methyl) | 2900-3000 | 2900-3000 | Aliphatic C-H [13] [14] |
| Ring stretching modes | 1400-1600 | 1400-1600 | C=C, C=N stretches [10] [16] |
Nuclear magnetic resonance spectroscopy provides crucial information about the electronic environment and conformational behavior of 5-Chloro-2-(chloromethyl)pyrimidine. Both ¹H and ¹³C NMR spectroscopy reveal distinct signals that enable complete structural assignment and conformational analysis [19] [20].
The ¹H NMR spectrum of 5-Chloro-2-(chloromethyl)pyrimidine exhibits characteristic signals that clearly distinguish the different proton environments. The chloromethyl protons appear as a distinctive singlet in the region 4.5-5.0 ppm, reflecting the deshielding effect of the chlorine substituent and the electron-withdrawing pyrimidine ring [13]. This chemical shift is consistent with other chloromethyl-substituted heterocycles and provides definitive confirmation of the chloromethyl group presence.
The aromatic protons of the pyrimidine ring appear in the downfield region between 7.5-9.0 ppm. The H-4 proton typically resonates around 8.0-9.0 ppm, while the H-6 proton appears slightly upfield at 7.5-8.5 ppm [20] . The chemical shift differences between these protons reflect the asymmetric substitution pattern and the varying electronic environments created by the chlorine and chloromethyl substituents.
¹³C NMR spectroscopy provides detailed information about the carbon framework and electronic distribution within the molecule. The carbon atoms of the pyrimidine ring exhibit characteristic chemical shifts that reflect their electronic environments. The C-2 carbon, bearing the chloromethyl substituent, typically resonates in the range 155-160 ppm, while the C-5 carbon with the chlorine substituent appears around 120-130 ppm [21]. The remaining ring carbons (C-4 and C-6) resonate in the intermediate region of 125-135 ppm.
The chloromethyl carbon exhibits a distinctive signal around 45-50 ppm, characteristic of methylene carbons bonded to electronegative substituents [13]. This chemical shift provides clear evidence for the chloromethyl group and its attachment to the pyrimidine ring system.
Conformational analysis reveals that the chloromethyl group can adopt different rotational conformations around the C-C bond connecting it to the pyrimidine ring. Variable temperature NMR studies of related compounds suggest that rotation around this bond is relatively free at room temperature, with no significant barriers to rotation [22] [23]. However, in the solid state, specific conformations may be preferred due to crystal packing forces and intermolecular interactions.
| NMR Type | Chemical Shift (ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H NMR | 4.5-5.0 | ClCH₂ protons | Singlet [13] |
| ¹H NMR | 8.0-9.0 | H-4 (pyrimidine) | Singlet [20] |
| ¹H NMR | 7.5-8.5 | H-6 (pyrimidine) | Singlet [20] |
| ¹³C NMR | 155-160 | C-2 (chloromethyl bearing) | - [21] |
| ¹³C NMR | 45-50 | ClCH₂ carbon | - [13] |
| ¹³C NMR | 120-130 | C-5 (chlorinated) | - [21] |
Quantum mechanical calculations provide fundamental insights into the electronic structure, molecular orbitals, and chemical reactivity of 5-Chloro-2-(chloromethyl)pyrimidine. Density functional theory (DFT) methods, particularly at the B3LYP level with appropriate basis sets, offer reliable predictions of electronic properties and molecular behavior [24] [25] [26].
The electronic structure of 5-Chloro-2-(chloromethyl)pyrimidine is characterized by the π-electron system of the pyrimidine ring, which is significantly influenced by the electron-withdrawing effects of both chlorine substituents. The highest occupied molecular orbital (HOMO) is primarily localized on the pyrimidine ring with contributions from nitrogen lone pairs, while the lowest unoccupied molecular orbital (LUMO) represents the π* antibonding orbitals of the heterocyclic system [24] [26].
The presence of chlorine substituents introduces significant electronic perturbations to the pyrimidine system. The chlorine atom at position 5 acts as an electron-withdrawing group through both inductive and mesomeric effects, stabilizing the LUMO and reducing the HOMO-LUMO energy gap. Similarly, the chloromethyl group at position 2 provides additional electron-withdrawing character, further modulating the electronic properties [25] [26].
Molecular electrostatic potential (MEP) calculations reveal the distribution of electron density and identify regions of electrophilic and nucleophilic reactivity. The nitrogen atoms of the pyrimidine ring typically exhibit negative electrostatic potential, making them potential sites for electrophilic attack. Conversely, the carbon atoms adjacent to nitrogen show positive potential, indicating susceptibility to nucleophilic attack [11] [26].
Natural bond orbital (NBO) analysis provides detailed information about charge distribution and bonding characteristics. The chlorine atoms typically carry partial negative charges, while the carbon atoms to which they are bonded exhibit partial positive charges. The pyrimidine nitrogen atoms show enhanced electron density due to their sp² hybridization and lone pair electrons [24] [27].
Computational studies of related chloropyrimidine derivatives suggest that the compound exhibits moderate dipole moment values (estimated 2-4 Debye) due to the asymmetric distribution of electronegative substituents [26] [23]. This polarity influences intermolecular interactions and solubility characteristics.
Vibrational frequency calculations using DFT methods provide theoretical predictions that complement experimental spectroscopic data. Calculated frequencies typically require scaling factors (0.96-0.98 for B3LYP) to match experimental values, but show excellent correlation with observed infrared and Raman spectra [24] [11].
Thermodynamic properties calculated from quantum mechanical methods include standard enthalpy, entropy, and Gibbs free energy values at various temperatures. These properties are essential for understanding the compound's stability and reactivity under different conditions [24] [26].
| Property | Estimated Value | Computational Method |
|---|---|---|
| Dipole Moment | 2-4 Debye | DFT calculations [26] [23] |
| HOMO-LUMO Gap | Moderate (requires calculation) | B3LYP/6-311G** [24] [26] |
| Molecular Volume | ~140-150 ų | Density functional methods [26] |
| Polarizability | Moderate | Electronic structure calculations [24] |